molecular formula C26H19ClO6 B3671154 3-({2-chloro-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-6-ethoxyphenoxy}methyl)benzoic acid CAS No. 432017-09-9

3-({2-chloro-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-6-ethoxyphenoxy}methyl)benzoic acid

Cat. No.: B3671154
CAS No.: 432017-09-9
M. Wt: 462.9 g/mol
InChI Key: ZDUULZLOFHAOSM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a carboxylic acid group, an ether group, a chloro group, and an indene group . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and a variety of chemical reactions . Without specific information on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indene group suggests that the molecule may have a rigid, cyclic structure .


Chemical Reactions Analysis

The types of chemical reactions this compound can undergo would depend on its functional groups. For example, the carboxylic acid group could participate in acid-base reactions, the ether group could undergo reactions with strong acids, and the chloro group could be involved in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the carboxylic acid group could make the compound acidic, and the ether group could make it relatively polar .

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

Given the current lack of specific target identification, it is challenging to predict the exact biochemical pathways this compound might affect .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of CHEMBL2171899 are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of CHEMBL2171899’s action are currently unknown. These effects would be determined by the compound’s interaction with its targets and the subsequent biochemical reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like CHEMBL2171899. These factors include temperature, pH, presence of other molecules, and the specific biological environment within which the compound is active. The specific environmental factors influencing chembl2171899 are currently unknown .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is acidic, it could be corrosive. Additionally, the presence of the chloro group could potentially make the compound toxic .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if the compound has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

Properties

IUPAC Name

3-[[2-chloro-4-[(1,3-dioxoinden-2-ylidene)methyl]-6-ethoxyphenoxy]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClO6/c1-2-32-22-13-16(11-20-23(28)18-8-3-4-9-19(18)24(20)29)12-21(27)25(22)33-14-15-6-5-7-17(10-15)26(30)31/h3-13H,2,14H2,1H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUULZLOFHAOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)Cl)OCC4=CC(=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({2-chloro-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-6-ethoxyphenoxy}methyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-({2-chloro-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-6-ethoxyphenoxy}methyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
3-({2-chloro-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-6-ethoxyphenoxy}methyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
3-({2-chloro-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-6-ethoxyphenoxy}methyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
3-({2-chloro-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-6-ethoxyphenoxy}methyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
3-({2-chloro-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-6-ethoxyphenoxy}methyl)benzoic acid

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